molecular formula C8H16ClNO B15300628 [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride CAS No. 2866352-72-7

[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride

Cat. No.: B15300628
CAS No.: 2866352-72-7
M. Wt: 177.67 g/mol
InChI Key: XBLGYCZCOPAULU-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its bicyclo[2.1.1]hexane core, which provides a rigid and strained framework, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be carried out using photochemical conditions, often involving the use of a mercury lamp . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis route needs to be optimized for scalability and cost-effectiveness. This often involves the use of more robust and less hazardous reagents and conditions. For example, the use of toxic stannane reagents is avoided, and alternative methods that are amenable to large-scale synthesis are employed .

Chemical Reactions Analysis

Types of Reactions

[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid and strained bicyclic structure makes it a valuable scaffold for the development of new chemical entities .

Biology and Medicine

In biology and medicine, the compound’s unique structure can be exploited for the design of bioactive molecules.

Industry

In the industrial sector, the compound can be used in the development of new materials with enhanced properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which provides a distinct combination of rigidity and strain. This makes it particularly valuable for applications where these properties are advantageous, such as in the design of bioactive molecules and advanced materials .

Biological Activity

[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a bicyclic amine compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Information

  • IUPAC Name : [1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol; hydrochloride
  • Molecular Formula : C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 2839144-43-1

Synthesis Methods

The synthesis of this compound typically involves:

  • Photochemical [2+2] Cycloaddition : Using 1,5-dienes and a mercury lamp to form the bicyclic core.
  • Functionalization : Subsequent reactions introduce aminomethyl and methanol groups.

The biological activity of this compound is attributed to:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.
  • Conformational Rigidity : The bicyclo[2.1.1]hexane structure enhances binding affinity to target proteins, crucial for its potential therapeutic applications.

Antifungal Properties

Research has indicated that this compound exhibits antifungal activity when incorporated into the structure of fungicides. This suggests its potential application in treating fungal infections.

Structure-Activity Relationship (SAR)

The unique bicyclic structure allows for modifications that can enhance biological activity while maintaining favorable pharmacokinetic properties. For instance, studies have shown that substituting traditional aromatic rings with bicyclic motifs can improve metabolic stability and reduce toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of bicyclic compounds similar to this compound:

StudyFindings
Study 1 Investigated the efficacy of bicyclic compounds in inhibiting specific enzymes linked to cancer progression, demonstrating significant potency in cellular assays (IC50 values in the low nanomolar range) .
Study 2 Explored the antimicrobial properties of related bicyclic amines, revealing effective inhibition against various bacterial strains, including resistant strains .
Study 3 Focused on the pharmacokinetic profiles of bicyclic compounds, highlighting improvements in oral bioavailability and reduced clearance rates compared to traditional drug scaffolds .

Similar Compounds

CompoundCharacteristics
Bicyclo[1.1.1]pentaneUsed as a bioisostere for para-substituted phenyl rings; known for improved metabolic stability .
Bicyclo[2.2.1]heptaneAnother bicyclic compound with applications in medicinal chemistry; offers unique conformational advantages .

Uniqueness

The presence of both aminomethyl and methanol groups in this compound provides distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

2866352-72-7

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

[1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-5-8-2-6(3-8)1-7(8)4-10;/h6-7,10H,1-5,9H2;1H

InChI Key

XBLGYCZCOPAULU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1CO)CN.Cl

Origin of Product

United States

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